Product packaging for Cbz-Leu-Abu-OH(Cat. No.:)

Cbz-Leu-Abu-OH

Cat. No.: B15092980
M. Wt: 350.4 g/mol
InChI Key: YRFGOEXCVNSOSG-LOACHALJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cbz-Leu-Abu-OH is a protected dipeptide chemical reagent that serves as a crucial synthetic intermediate for the development of peptidyl α-ketoamide inhibitors . This compound features a carboxybenzyl (Cbz) protecting group on the N-terminus, L-leucine (Leu) in the P2 position, and α-aminobutyric acid (Abu) in the P1 position, a configuration identified as preferred for targeting cysteine proteases . Researchers primarily use this compound to synthesize reversible, transition-state inhibitors for the cysteine proteases calpain I, calpain II, and cathepsin B . The Abu residue at P1 and Leu at P2 are key determinants for inhibitor potency and selectivity . Calpains are calcium-dependent proteases implicated in a wide range of pathological conditions, including neurodegenerative diseases (such as Alzheimer's, Parkinson's, and Huntington's), traumatic brain injury, cerebral ischemia, and cancer . By incorporating this compound into larger α-ketoamide structures, scientists can create compounds that inactivate these proteases by forming a reversible hemithioketal adduct with the active site cysteine residue, mimicking the transition state of peptide bond hydrolysis . Furthermore, analogs derived from this core structure have been designed with nucleobases or other moieties to enhance brain penetration, showing neuroprotective effects in animal models and presenting significant potential for research into central nervous system therapies . This product is labeled "For Research Use Only" (RUO). It is not intended for use in diagnostic procedures, clinical applications, or for administration to humans. The RUO designation means it is specifically for laboratory research purposes, such as basic research, pharmaceutical discovery, and the development of in-house assays .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H26N2O5 B15092980 Cbz-Leu-Abu-OH

Properties

Molecular Formula

C18H26N2O5

Molecular Weight

350.4 g/mol

IUPAC Name

2-[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]butanoic acid

InChI

InChI=1S/C18H26N2O5/c1-4-14(17(22)23)19-16(21)15(10-12(2)3)20-18(24)25-11-13-8-6-5-7-9-13/h5-9,12,14-15H,4,10-11H2,1-3H3,(H,19,21)(H,20,24)(H,22,23)/t14?,15-/m0/s1

InChI Key

YRFGOEXCVNSOSG-LOACHALJSA-N

Isomeric SMILES

CCC(C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)OCC1=CC=CC=C1

Canonical SMILES

CCC(C(=O)O)NC(=O)C(CC(C)C)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Cbz-Leu-Abu-OH is synthesized through a series of chemical reactions involving the protection and deprotection of amino groups. The synthesis typically starts with the protection of the amino group of leucine using benzyl chloroformate (Cbz-Cl) under basic conditions. The protected leucine is then coupled with 2-aminobutyric acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The final product, this compound, is obtained after purification .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

Cbz-Leu-Abu-OH undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can remove the protective Cbz group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cbz-Leu-Abu-OH has several applications in scientific research:

Mechanism of Action

The mechanism of action of Cbz-Leu-Abu-OH involves its role as a protected amino acid in peptide synthesis. The Cbz group protects the amino group from unwanted reactions during the synthesis process. The compound is incorporated into peptides through amide bond formation, and the protective group is removed under specific conditions to yield the final peptide product .

Comparison with Similar Compounds

Cbz-Leu-Abu-OH is structurally and functionally compared to three analogs: Cbz-Leu-Phe-OH , AK295 , and Z-D-Leu-OH .

Structural Analogs
Property This compound Cbz-Leu-Phe-OH Z-D-Leu-OH
Amino Acid Residues Leu-Abu Leu-Phe D-Leucine
Molecular Formula C₁₈H₂₆N₂O₅ C₂₃H₂₈N₂O₅ C₁₄H₁₉NO₄
Molecular Weight 350.41 g/mol ~424.48 g/mol 265.31 g/mol
Solubility Soluble in CHCl₃, DCM Lower solubility due to Phe Soluble in polar aprotic solvents
Key Applications Calpain inhibitor precursor Enzyme inhibitors, peptide studies Chiral synthesis, protease studies
Stereochemistry L-configuration L-configuration D-configuration
References
  • Cbz-Leu-Phe-OH: Replacing Abu (α-aminobutyric acid) with Phe (phenylalanine) introduces an aromatic side chain, reducing solubility in non-polar solvents and altering enzyme-binding affinity .
  • Z-D-Leu-OH : The D-leucine stereoisomer is resistant to proteolytic degradation, making it useful in designing stable peptide analogs .
Functional Analogs

AK295 (Cbz-Leu-D,L-Abu-CONH-(CH₂)₃-morpholine) :

  • Derived from this compound by adding a morpholine group.
  • Acts as a reversible calpain inhibitor with neuroprotective effects in traumatic brain injury models.
  • Limitation : Poor blood-brain barrier (BBB) penetration due to the morpholine substituent .
Parameter This compound AK295
BBB Penetration Not applicable (precursor) Low
Inhibition (KI) N/A 0.4 µM (Calpain I)
Therapeutic Use Intermediate Neuroprotective agent
References
Enzymatic Activity Comparison

Studies on peptidyl α-ketoamides derived from this compound reveal:

  • Calpain I vs. Cathepsin B : Inhibitors show >10-fold selectivity for calpain over Cathepsin B (p < 0.05) .
  • Synthetic Efficiency : Cbz-Leu-Abu-COOEt (a ketoester derivative) is synthesized in 76% yield, higher than Cbz-Leu-Phe-COOEt (65% yield) .

Biological Activity

Cbz-Leu-Abu-OH, or Carbobenzyloxy-Leucine-α-Aminobutyric Acid, is a compound of interest in peptide chemistry and biochemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and applications of this compound, particularly in the context of protease inhibition and therapeutic applications.

Synthesis of this compound

The synthesis of this compound typically involves standard peptide coupling techniques. The carbobenzyloxy (Cbz) group serves as a protecting group for the amino group of leucine, allowing for selective reactions. The α-aminobutyric acid (Abu) moiety is incorporated to enhance the compound's biological properties.

1. Protease Inhibition

Research has demonstrated that this compound and its derivatives exhibit significant inhibitory activity against cysteine proteases such as calpain I, calpain II, and cathepsin B. These proteases play critical roles in various physiological processes and are implicated in numerous diseases.

Inhibition Data:
The following table summarizes the inhibitory constants (KiK_i) for Cbz-Leu-D,L-Abu-CONH-(CH₂)₃-adenin-9-yl and related compounds against different proteases:

CompoundCalpain I KiK_i (µM)Calpain II KiK_i (µM)Cathepsin B KiK_i (µM)
4a0.053 ± 0.0010.070 ± 0.0100.80 ± 0.15
4b0.023 ± 0.0060.077 ± 0.0250.88 ± 0.02
4c0.165 ± 0.0201.14 ± 0.060.75 ± 0.06

These results indicate that modifications to the structure can significantly influence the potency of the inhibitors against specific proteases .

2. Therapeutic Applications

The biological activity of this compound extends beyond protease inhibition. It has been explored for its potential applications in treating conditions such as rheumatoid arthritis and other inflammatory diseases due to its immunomodulatory effects .

In a study involving animal models, compounds derived from this compound demonstrated a capacity to modulate immune responses, suggesting their utility in therapeutic contexts where immune regulation is desirable.

Case Studies

Several case studies highlight the efficacy of this compound derivatives in clinical settings:

  • Case Study on Rheumatoid Arthritis: A study investigated the effects of this compound on Wistar rats with collagen-induced arthritis (CIA). The treatment led to significant reductions in inflammatory markers such as interleukins IL-6 and IL-8, indicating a potential pathway for therapeutic intervention .
  • In Vitro Studies: In vitro assays using human cell lines have shown that this compound can inhibit cell proliferation in cancer cell lines, suggesting possible anticancer properties that warrant further investigation.

Q & A

Q. How can researchers ensure reproducibility when publishing this compound studies?

  • Methodological Answer :
  • Supplementary Materials : Provide detailed synthetic protocols, characterization data, and statistical scripts in SI files .
  • Peer Review : Engage collaborators to replicate key findings before submission .

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